Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate

Catalog No.
S14031015
CAS No.
M.F
C16H23NO3
M. Wt
277.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carba...

Product Name

Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate

IUPAC Name

benzyl N-[(1-hydroxy-3-methylcyclohexyl)methyl]carbamate

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

InChI

InChI=1S/C16H23NO3/c1-13-6-5-9-16(19,10-13)12-17-15(18)20-11-14-7-3-2-4-8-14/h2-4,7-8,13,19H,5-6,9-12H2,1H3,(H,17,18)

InChI Key

VPMNQUHLVBKGSY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(CNC(=O)OCC2=CC=CC=C2)O

Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate is an organic compound belonging to the carbamate family, characterized by its unique structure that includes a benzyl group, a hydroxy group, and a cyclohexyl moiety. The general formula for carbamates is R2NCOORR_2NCOOR', where the structure of this specific compound can be represented as:

C16H23NO3\text{C}_{16}\text{H}_{23}\text{N}\text{O}_3

This compound is notable for its potential applications in medicinal chemistry and its interactions with biological systems.

Typical of carbamates. These include:

  • Hydrolysis: The carbamate bond can be cleaved in the presence of water, producing the corresponding alcohol and amine.
  • Transesterification: This reaction involves exchanging the alkoxy group in the carbamate with another alcohol, which can modify its properties.
  • Decomposition: Under certain conditions, such as high temperatures or strong acids/bases, it may decompose into simpler compounds.

Research indicates that benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate may exhibit various biological activities, particularly in pharmacology. Compounds in the carbamate family are often studied for their effects on enzymes and receptors. Notably, they may interact with acetylcholinesterase, an enzyme critical for neurotransmitter regulation, leading to implications in neuropharmacology and potential therapeutic uses against neurodegenerative diseases.

The synthesis of benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate can be approached through several methods:

  • Direct Carbamation: This involves reacting benzyl amine with a suitable carbonyl compound followed by treatment with an alcohol to form the carbamate.
  • Using Isocyanates: The reaction of an isocyanate with an alcohol (such as 1-hydroxy-3-methylcyclohexanol) can yield the desired carbamate.
  • Protective Group Strategies: Involves temporarily protecting functional groups to facilitate selective reactions that lead to the formation of the carbamate structure.

Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing drugs targeting neurological disorders.
  • Agricultural Chemicals: Possible use in developing pesticides or herbicides due to its structural properties.
  • Biochemical Research: As a tool for studying enzyme interactions and mechanisms.

Interaction studies have shown that benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate may influence various biological pathways. It has been suggested that compounds like this can modulate enzyme activity, particularly through reversible inhibition mechanisms. This characteristic makes it a candidate for further exploration in drug design aimed at overcoming drug resistance in cancer therapies or enhancing pharmacological profiles against specific targets.

Several compounds share structural similarities with benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl carbamateSimple methyl groupCommonly used as a pesticide
Ethyl carbamateEthyl group instead of benzylKnown for its role as a food contaminant
Phenyl carbamatePhenyl group attachedMore potent against acetylcholinesterase
Benzyl carbamateLacks cyclohexane moietySimpler structure; used in organic synthesis

Uniqueness of Benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate

What sets benzyl ((1-hydroxy-3-methylcyclohexyl)methyl)carbamate apart from these similar compounds is its specific combination of structural features, such as the cyclohexane ring and hydroxymethyl substituent, which may confer distinct biological activities and reactivity patterns not observed in simpler derivatives.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

277.16779360 g/mol

Monoisotopic Mass

277.16779360 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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